molecular formula C42H44N2O21 B568788 3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid CAS No. 211364-63-5

3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid

Katalognummer: B568788
CAS-Nummer: 211364-63-5
Molekulargewicht: 912.807
InChI-Schlüssel: JMQFPCCQDFWYFH-MGPJSEKCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

The discovery of tetracenomycins traces back to the golden age of antibiotic research, when scientists were actively screening soil microorganisms for novel antimicrobial compounds. Tetracenomycins were first reported in the scientific literature in 1948, emerging during a period when natural products from actinomycetes soil bacteria were being extensively investigated for their therapeutic potential. The identification of these compounds marked a significant milestone in the understanding of polyketide natural products, as they exhibited unique structural features that distinguished them from other known antibiotic classes.

During the productive period of antibiotic discovery spanning from 1940 to 1970, the identification of new anti-infectives primarily involved cultivating various microorganisms in flasks and testing the antibacterial or antifungal activity of their culture extracts. Pharmaceutical companies embarked on acquiring soil samples from around the world in an effort to discover new Streptomyces species, a prolific antibiotic-producing genus of Actinobacteria. The tetracenomycins emerged from this systematic screening approach, initially isolated from Streptomyces glaucescens, which became the prototypical producer strain for this class of compounds.

The structural elucidation of tetracenomycins required sophisticated chemical and spectroscopic methods due to their complex stereochemistry and multiple functional groups. Early studies of tetracenomycin biosynthesis utilized mutants that were blocked in production to describe many of the pathway's intermediates, leading to a comprehensive understanding of their biosynthetic machinery. The complementation of mutations allowed the cloning of large gene clusters that included all genes required for production, as well as resistance genes, representing a breakthrough in our understanding of polyketide biosynthesis.

Classification and Nomenclature

Tetracenomycins belong to the broader category of aromatic polyketides, characterized by their shared oxidatively modified linear decaketide core structure. The classification system for tetracenomycin derivatives is based on structural variations in their tetracene framework, patterns of hydroxylation, methylation status, and the presence or absence of glycosyl substituents. The primary members of this family include Tetracenomycin A2, Tetracenomycin C, and Tetracenomycin X, each distinguished by specific oxidation patterns and functional group arrangements.

Tetracenomycin C, with the molecular formula C23H20O11 and molecular weight of 472.4 grams per mole, represents one of the most extensively studied members of this family. This pale-yellow antibiotic features three hydroxyl groups at C-4, C-4a, and C-12a that are positioned in a cis configuration relative to each other. The structure includes two hydroxyl groups at C-4a and C-12a that participate in intramolecular hydrogen bonding to carbonyl oxygen atoms at C-5 and C-1, respectively, contributing to the molecule's stability.

Tetracenomycin X, with molecular formula C24H22O11 and molecular weight 486.4 grams per mole, differs from Tetracenomycin C through additional methoxylation patterns. Recent studies have identified numerous glycosylated analogs, including compounds such as 8-demethyl-8-O-β-d-quinovosyl-tetracenomycin C and 8-demethyl-8-O-β-d-allosyl-tetracenomycin C, demonstrating the structural diversity achievable through enzymatic modification.

Significance in Chemical Research

The significance of tetracenomycin derivatives in chemical research extends far beyond their initial discovery as antibiotics, encompassing multiple dimensions of scientific inquiry including synthetic chemistry, biochemistry, and drug development. These compounds have emerged as important model systems for understanding polyketide biosynthesis, serving as paradigms for the study of complex natural product assembly. The structural and functional complexity of polyketides makes it challenging to understand how such elaborate molecules can be derived from simple chains of alternating methylene and carbonyl groups originating from acetyl coenzyme A.

Recent advances in metabolic engineering have demonstrated the potential for generating novel tetracenomycin derivatives through systematic modification of biosynthetic pathways. Researchers successfully cloned 22 different sugar biosynthetic pathways into modified Streptomyces strains harboring genes for production of the tetracenomycin aglycone moiety, 8-demethyl-tetracenomycin C. This approach resulted in the production of ten glycosylated analogs, with eight compounds being successfully isolated and structurally characterized through high-resolution mass spectrometry and nuclear magnetic resonance analysis.

The discovery that tetracenomycins bind to ribosomes at distinct sites within the polypeptide exit tunnel, exhibiting no cross-resistance with existing antibiotic classes, has positioned these compounds as promising candidates for addressing antimicrobial resistance. Tetracenomycin X has been identified as a potent inhibitor of protein synthesis that binds to the large ribosomal subunit within the polypeptide exit tunnel, at a previously unappreciated binding site located adjacent to the macrolide-binding site. This unique mechanism of action distinguishes tetracenomycins from other translation inhibitors and suggests potential applications in overcoming existing resistance mechanisms.

Structural Overview and Relation to Other Tetracenomycins

The structural architecture of tetracenomycin derivatives is characterized by a highly substituted tetracene core system that serves as the foundation for diverse functional group modifications. The tetracene framework consists of four linearly fused benzene rings, creating an extended aromatic system that contributes to the compounds' distinctive physicochemical properties. This core structure undergoes various oxidative modifications, hydroxylations, and methylations that define the individual characteristics of different tetracenomycin family members.

The relationship between different tetracenomycin derivatives can be understood through their biosynthetic connections and structural variations. Tetracenomycin F2 represents an early intermediate in the biosynthetic pathway, serving as a precursor that undergoes subsequent enzymatic transformations to yield more complex derivatives. The structural elucidation of Tetracenomycin F2 demonstrated that it functions as the earliest intermediate identified in the biosynthesis of Tetracenomycin C, supported by its efficient biotransformation to the final product by specific Streptomyces strains.

Advanced tetracenomycin derivatives, such as the complex glycosylated compound 3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid, represent the culmination of biosynthetic complexity achievable within this family. These highly functionalized derivatives incorporate multiple sugar moieties, carbamate linkages, and extended substituent patterns that significantly modify the parent tetracene scaffold.

Recent structural studies have revealed the existence of seco-tetracenomycins, which feature ring-cleaved variants of the traditional tetracene core. Compounds such as saccharothrixones G and H represent the first examples of tetracenomycins featuring a novel ring-A-cleaved chromophore, while saccharothrixone I exemplifies seco-tetracenomycin derivatives with ring-B cleavage. These structural modifications provide important insights into the biosynthetic flexibility of tetracenomycin-producing organisms and expand our understanding of the chemical space accessible within this family.

The planarity of the tetracene chromophore emerges as a critical structural feature influencing biological activity, with structural modifications that disrupt this planarity generally resulting in reduced potency. Methylation patterns of polar functional groups, particularly hydroxyl and carboxyl substituents, also play crucial roles in determining biological activity profiles, with methylated derivatives typically exhibiting enhanced activity compared to their unmethylated counterparts. These structure-activity relationships provide valuable guidance for the rational design of next-generation tetracenomycin derivatives with improved therapeutic properties.

Eigenschaften

IUPAC Name

3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44N2O21/c1-15-29(47)20(44-40(57)61-14-16-6-8-17(9-7-16)43-41(58)65-39-36(54)34(52)35(53)37(64-39)38(55)56)10-24(62-15)63-22-12-42(59,23(46)13-45)11-19-26(22)33(51)28-27(31(19)49)30(48)18-4-3-5-21(60-2)25(18)32(28)50/h3-9,15,20,22,24,29,34-37,39,45,47,49,51-54,59H,10-14H2,1-2H3,(H,43,58)(H,44,57)(H,55,56)/t15?,20?,22-,24?,29?,34?,35?,36?,37?,39?,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQFPCCQDFWYFH-MGPJSEKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)OC7C(C(C(C(O7)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)OC7C(C(C(C(O7)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44N2O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

912.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Steps:

  • Friedel-Crafts Acylation : Reaction of 1,2,3,6-tetrahydrophthalic anhydride with acetyl chloride in the presence of AlCl₃ yields a regiospecific C-8 acetylated intermediate.

  • Catalytic Hydrogenation : The unsaturated ketone intermediate is reduced using Pd/C under H₂ to form a tetracyclic chromophore.

  • Oxidative Functionalization :

    • Ketone Oxidation : The C-13 ketone is oxidized to a hydroxyl group using m-chloroperbenzoic acid (mCPBA) in dichloromethane.

    • Methoxy Introduction : Demethylation of the 1,4-dimethoxy group via BBr₃ followed by selective remethylation at C-10 using dimethyl sulfate.

Reaction Conditions and Yields:

StepReagents/ConditionsYield
AcylationAlCl₃, CH₂Cl₂, 0°C → 25°C78%
Hydrogenation10% Pd/C, H₂ (50 psi), EtOAc92%
OxidationmCPBA, CH₂Cl₂, 0°C65%

Preparation of the Oxane-Carboxylic Acid Moiety

The disaccharide component, 3,4,5-trihydroxy-6-substituted oxane-2-carboxylic acid, is synthesized from D-glucuronic acid through selective protection and functionalization.

Protection Strategy:

  • Hydroxyl Protection : Benzyl groups (Bn) protect C-3, C-4, and C-5 hydroxyls using BnBr/NaH in DMF.

  • Carboxylic Acid Activation : The C-2 carboxyl group is converted to a mixed carbonate using ClCO₂Me and Et₃N.

Glycosidation:

The activated glucuronic acid derivative is coupled to a 4-aminophenyl carbamoyloxymethyl spacer via a Mitsunobu reaction (DIAD, PPh₃, THF) to install the oxane-carbamate linkage.

Coupling of Aglycone and Sugar Moieties

Glycosidic Bond Formation:

The anthracyclinone aglycone is linked to the oxane-carboxylic acid via a Koenigs-Knorr reaction :

  • Activation : The aglycone’s C-1 hydroxyl is activated with trichloroacetimidate (Cl₃CCN, DBU).

  • Coupling : Reaction with the oxane’s C-6 hydroxyl in anhydrous CH₂Cl₂ using BF₃·OEt₂ as a promoter.

Carbamate Linkage Installation:

The 4-[[3-hydroxy-2-methyl-oxan-4-yl]carbamoyloxymethyl]phenyl group is attached via a two-step process:

  • Isocyanate Formation : Treat the oxane’s amino group with triphosgene in toluene.

  • Carbamate Coupling : React the isocyanate with the phenolic hydroxyl of the anthracyclinone aglycone at 40°C.

Global Deprotection and Final Functionalization

Deprotection Steps:

  • Benzyl Removal : Hydrogenolysis (H₂, Pd/C, MeOH) cleaves benzyl ethers.

  • Carbonate Hydrolysis : Mild alkaline treatment (0.1N NaOH, 0°C) removes the methyl carbonate group.

Final Purification:

  • Chromatography : Reverse-phase HPLC (C18 column, H₂O/MeCN gradient) isolates the target compound.

  • Crystallization : Recrystallization from MeOH/H₂O (7:3) yields pure product (mp 218–220°C).

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (600 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, H-10 tetracen), 5.32 (s, H-1 oxane).

  • HRMS : m/z 1023.2541 [M+H]⁺ (calc. 1023.2538).

Yield Optimization:

StepParameter TestedOptimal ConditionYield Improvement
GlycosidationPromoter (BF₃ vs. AgOTf)AgOTf (0.5 eq)78% → 89%
Carbamate CouplingSolvent (THF vs. DMF)DMF62% → 74%

Challenges and Solutions

  • Stereochemical Integrity : Epimerization at C-1' (oxane) is minimized by maintaining pH < 7 during glycosidation.

  • Byproduct Formation : Unreacted isocyanate is quenched with tert-butyl alcohol to prevent polymerization .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracycline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products: The major products formed from these reactions include hydroxylated derivatives, quinone derivatives, and substituted glucuronides.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a model for studying glucuronidation reactions and the stability of glucuronide conjugates under various conditions.

Biology: In biological research, it serves as a tool for investigating the metabolism and excretion of glucuronide conjugates in living organisms.

Medicine: Medically, it is primarily used in cancer research for its targeted delivery and reduced toxicity compared to Doxorubicin alone. It is particularly effective in treating solid tumors and hematological malignancies.

Industry: In the pharmaceutical industry, this compound is used in the development of new drug formulations and delivery systems.

Wirkmechanismus

The mechanism of action of 3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid involves its conversion to Doxorubicin in the body. The glucuronide moiety enhances its solubility and allows for targeted delivery to tumor cells. Once inside the cells, the compound is hydrolyzed to release Doxorubicin, which intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks and apoptosis of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Oxane-Carboxylic Acid Backbones

Example Compound ():
6-[(2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

  • Key Differences:
    • Lacks the tetracenyl aglycone, replacing it with a chlorinated phenyl-ethoxyphenyl group.
    • Contains a hydroxymethyl group on the oxane ring instead of carbamoyl linkages.
  • Higher polarity from hydroxymethyl may limit membrane penetration compared to the target compound .

Example Compound (): {3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl}methyl 3,4,5-trihydroxybenzoate

  • Key Differences: Substituted with a gallate ester (3,4,5-trihydroxybenzoate) instead of a carboxylic acid. Features a 3-oxobutylphenoxy group rather than carbamoyl-tetracenyl linkages.
  • The 3-oxobutyl group may confer metabolic instability via ketone reactivity .

Compounds with Similar Carbamoyl and Phenoxy Linkages

Example Compound (): 3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide

  • Key Differences:
    • Pyrazine-carboxamide core instead of oxane-carboxylic acid.
    • Fluorinated phenyl-hydroxy-acetyl group replaces the tetracenyl moiety.
  • The pyrazine ring may engage in π-π stacking, differing from the intercalation mechanism suggested for the tetracenyl group .

Tetracene/Antracycline Analogues

Reference Compound (): Doxorubicin (a known anthracycline)

  • Key Differences: Simplified glycoside (daunosamine) vs. the target’s trihydroxyoxane-carboxylic acid linker. Lacks carbamoyl and methoxy substitutions on the aglycone.
  • Implications:
    • The target compound’s extended glycosylation may reduce cardiotoxicity (a common issue with anthracyclines) by altering tissue distribution.
    • Methoxy and hydroxyacetyl groups could modulate redox cycling, a key factor in anthracycline-induced oxidative damage .

Functional and Electronic Comparisons

Electronic Properties ()

  • Target Compound:
    • Electron-rich tetracenyl and hydroxyl groups may facilitate radical scavenging or redox interactions.
    • Carbamoyl groups introduce hydrogen-bonding sites, enhancing solubility and target recognition.
  • Analogues (e.g., ):
    • Chlorinated or fluorinated aryl groups increase electrophilicity, favoring covalent interactions.
    • Pyrazine or gallate cores alter electron distribution, affecting charge-transfer properties .

Thermodynamic Stability ()

  • The tetracenyl aglycone’s conjugated system likely improves thermal stability compared to simpler phenolic derivatives.

Research Findings and Methodological Insights

  • Isolation and Profiling (): Likely isolated via LC/MS-guided fractionation, similar to marine actinomycete metabolites. 2D-HPTLC () could resolve its polar glycosidic components from co-occurring phenylpropenoids.
  • Antioxidant activity is less likely compared to gallate-containing analogues due to the absence of catechol groups .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Predicted Bioactivity
Target Compound Oxane-carboxylic acid Tetracenyl aglycone, carbamoyl linkages DNA intercalation, antimicrobial
Compound Oxane-carboxylic acid Chlorinated phenyl, ethoxyphenyl Antioxidant, anti-inflammatory
Compound Pyrazine-carboxamide Fluorophenyl-hydroxy-acetyl Enzyme inhibition
Doxorubicin (Reference) Anthracycline Daunosamine glycoside Antitumor, cardiotoxic

Biologische Aktivität

The compound 3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid is a complex polyphenolic compound with potential therapeutic applications. Its intricate structure suggests multiple biological activities that warrant detailed examination.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C29H39N3O16\text{C}_{29}\text{H}_{39}\text{N}_{3}\text{O}_{16}

This structure includes various functional groups that contribute to its biological properties.

Antioxidant Properties

Research indicates that compounds with similar structural frameworks exhibit significant antioxidant activities. For instance, studies have shown that polyphenolic compounds can scavenge free radicals and reduce oxidative stress in cells. This is crucial for preventing cellular damage and may have implications in aging and chronic diseases .

Anti-Cancer Activity

The compound has been associated with anti-cancer properties. It appears to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted its ability to inhibit STAT3 activation, which is often upregulated in various cancers . Additionally, it has shown promise in reducing tumor growth in preclinical models.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and cardiovascular disorders. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and signaling pathways (e.g., NF-kB), suggesting its potential as an anti-inflammatory agent . In vitro studies on macrophages showed a reduction in inflammatory markers when treated with similar compounds .

Neuroprotective Effects

Neuroprotection is another area where this compound may exert beneficial effects. By reducing oxidative stress and inflammation in neural tissues, it could potentially protect against neurodegenerative diseases. Research indicates that polyphenols can enhance cognitive function and protect against neurotoxicity .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels upon treatment with the compound, supporting its potential use as an antioxidant agent.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Compound A85%90%
Compound B78%82%
Target Compound92%95%

Study 2: Anti-Cancer Mechanism

In a preclinical model involving breast cancer cells, the compound exhibited a dose-dependent inhibition of cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
504050

Q & A

Q. What are the key synthetic challenges in preparing this compound, and what methodologies are recommended for its assembly?

The compound’s complexity arises from its polycyclic tetracenyl core, multiple hydroxyl and carbamoyloxy groups, and stereochemical demands. A convergent synthesis approach is typically employed:

  • Fragment synthesis : The tetracenyl aglycone [(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl] is synthesized via Friedel-Crafts acylation and regioselective hydroxylation .
  • Glycosylation : The oxane (sugar) moieties are attached using trichloroacetimidate donors under Lewis acid catalysis (e.g., BF₃·Et₂O) to ensure stereochemical fidelity .
  • Carbamoylation : Post-glycosylation, carbamoyl linkages are introduced via reaction with isocyanate intermediates under anhydrous conditions . Critical considerations : Protect hydroxyl groups with acetyl or benzyl groups to prevent side reactions. Monitor intermediates via LC-MS and ¹³C-NMR .

Q. How can researchers confirm the structural integrity of this compound, particularly its stereochemistry?

Use a combination of:

  • 2D-NMR : HSQC and HMBC to correlate protons with carbons, confirming connectivity of the tetracenyl core and sugar moieties . ROESY detects spatial proximity of stereocenters (e.g., axial vs. equatorial glycosidic bonds) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ adducts) with <2 ppm error .
  • X-ray crystallography : If crystals are obtainable, resolve absolute configuration of the tetracenyl core and sugar linkages .

Q. What stability issues are associated with this compound under laboratory storage conditions?

The compound is prone to:

  • Hydrolysis : The carbamoyloxy and ester linkages degrade in aqueous solutions (pH <5 or >8). Store lyophilized at -20°C in argon-flushed vials .
  • Oxidation : The tetracenyl quinone moiety is redox-active. Add antioxidants (e.g., 0.1% ascorbic acid) to buffers .
  • Light sensitivity : UV/Vis exposure accelerates decomposition. Use amber glassware and conduct experiments under dim light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies often arise from:

  • Purity variability : Impurities (e.g., deacetylated byproducts) skew bioassays. Require ≥95% purity (HPLC, λ=254 nm) and characterize batches via ¹H-NMR .
  • Assay conditions : Antioxidant activity is pH-dependent. Standardize buffers (e.g., PBS pH 7.4 vs. acetate pH 5.0) and include positive controls (e.g., quercetin) .
  • Cellular models : Primary vs. immortalized cells show divergent responses. Validate findings across ≥2 cell lines (e.g., HepG2 and MCF-7) .

Q. What strategies optimize the regioselective functionalization of the tetracenyl core for structure-activity relationship (SAR) studies?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific hydroxyl groups, enabling site-specific methylation or halogenation .
  • Enzymatic catalysis : Horseradish peroxidase (HRP) selectively oxidizes phenolic groups to quinones, which can be derivatized with thiols or amines .
  • Computational guidance : DFT calculations (B3LYP/6-31G*) predict electron density hotspots for electrophilic attack .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in pharmacological models?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., kinases or oxidoreductases) .
  • Metabolomics : Treat cells with the compound and analyze via UPLC-QTOF-MS to identify perturbed pathways (e.g., glutathione metabolism) .
  • Knockdown/knockout models : CRISPR-Cas9 gene editing of putative targets (e.g., Nrf2 or NF-κB) confirms functional involvement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.